

structural analysis of 3-Chloro-4-fluoro-N-methylaniline

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Compound of Interest

Compound Name: 3-Chloro-4-fluoro-N-methylaniline

CAS No.: 77898-24-9

Cat. No.: B3154548

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Executive Summary

3-Chloro-4-fluoro-N-methylaniline (CAS: 70631-71-9) is a critical halogenated aniline intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and advanced agrochemicals.[1][2] Its structural integrity is defined by the specific arrangement of a chlorine atom at the meta position and a fluorine atom at the para position relative to the N-methylamino group.

This guide provides a comprehensive framework for the structural validation of this molecule. Unlike standard certificates of analysis, this document focuses on the causality of analytical methods—explaining why specific techniques are chosen and how to interpret the data to distinguish the target secondary amine from its primary amine precursor (3-Chloro-4-fluoroaniline) and tertiary amine impurities.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule exhibits a "push-pull" electronic system. The amino group is an electron donor (resonance), while the fluorine and chlorine atoms act as electron-withdrawing groups (inductive). This electronic environment significantly influences its chromatographic behavior and spectroscopic signature.

Table 1: Physicochemical Profile

Property	Specification / Description	Causality & Notes
CAS Number	70631-71-9	Unique identifier.
Molecular Formula	C ₇ H ₇ ClFN	M.W. = 159.59 g/mol .
Physical State	Yellow Oil / Low-melting Solid	N-methylation disrupts the intermolecular H-bonding network found in the primary amine (which is a solid, MP 42-44°C), lowering the melting point.
Solubility	Soluble in DMSO, MeOH, DCM	Lipophilic character dominates due to halogenation.
Basicity (pKa)	~3.5 - 4.0 (Predicted)	The electron-withdrawing F and Cl atoms reduce the basicity of the nitrogen lone pair compared to N-methylaniline.

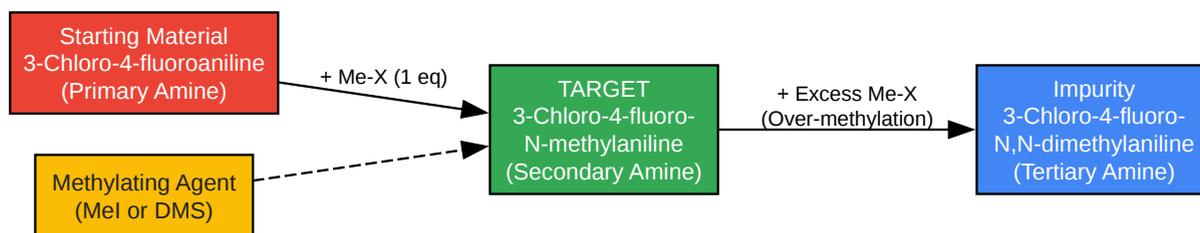
Part 2: Synthetic Pathway & Impurity Logic

To analyze the molecule effectively, one must understand its origin. The standard synthesis involves the methylation of 3-Chloro-4-fluoroaniline. This creates a specific impurity profile that the analyst must detect.

Key Impurities to Monitor:

- Starting Material: 3-Chloro-4-fluoroaniline (Primary Amine).
- Over-Alkylation: 3-Chloro-4-fluoro-N,N-dimethylaniline (Tertiary Amine).

Diagram 1: Synthesis & Impurity Network This diagram maps the reaction pathway and the critical impurities generated, serving as a guide for what to look for in HPLC and NMR.



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Caption: Reaction pathway showing the stepwise methylation. The analyst must confirm the conversion of Primary → Secondary while quantifying the Tertiary impurity.

Part 3: Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive tool for structural elucidation. The challenge is distinguishing the N-methyl group (doublet or broad singlet) from impurities.

- Solvent Selection: DMSO-

is preferred over CDCl₃

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- Reasoning: DMSO slows down proton exchange, allowing the observation of the N-H coupling. In CDCl₃

, the N-H often appears as a broad singlet without coupling, making it harder to distinguish from OH impurities.

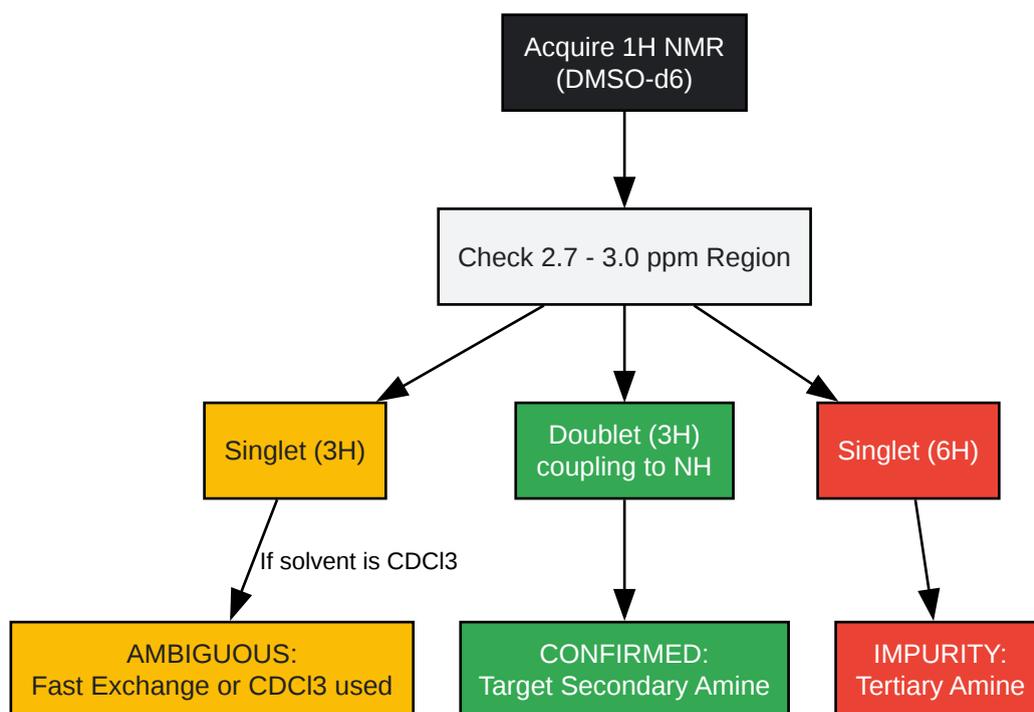
Table 2: Diagnostic NMR Signals (Predicted in DMSO-

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Nucleus	Signal Region (ppm)	Multiplicity	Structural Assignment	Diagnostic Value
^1H	2.70 – 2.85	Doublet ($J \approx 5$ Hz)	N-CH ₃	Definitive proof of mono-methylation. A singlet indicates tertiary amine or rapid exchange.
^1H	5.80 – 6.20	Broad Quartet	N-H	Presence confirms secondary amine. Absence implies tertiary amine.
^1H	6.40 – 7.10	Multiplets	Ar-H	Coupling pattern (d, dd) confirms 1,3,4-substitution.
^{13}C	~30.0	Singlet	N-CH ₃	Carbon shift confirms methyl attachment to Nitrogen.
^{19}F	-120 to -130	Multiplet	Ar-F	Fluorine shift is sensitive to the oxidation state of the nitrogen.

NMR Decision Logic

The following workflow ensures the analyst correctly interprets the N-methyl region, which is the most common source of error.



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Caption: Logic tree for interpreting the N-methyl signal. A doublet in DMSO-d6 is the "Gold Standard" for confirming the secondary amine structure.

Part 4: Chromatographic Purity Profiling (HPLC) Method Development Philosophy

Fluoroanilines are weak bases. Standard C18 methods often result in peak tailing due to interaction with residual silanols on the column.

- Solution: Use a "silanol-shielding" strategy. High buffer strength or an amine-modified stationary phase is recommended.
- Detection: The halogenated ring provides strong UV absorption. 254 nm is standard, but 240 nm may offer higher sensitivity for trace impurities.

Validated HPLC Protocol

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.

- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH ensures the amine is fully protonated (BH⁺), improving peak shape.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 10% B (Isocratic hold)
 - 2-15 min: 10% → 80% B (Linear ramp)
 - 15-20 min: 80% B (Wash)
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.

Elution Order (Predicted based on Hydrophobicity):

- 3-Chloro-4-fluoroaniline (Primary): Most polar, elutes first.
- **3-Chloro-4-fluoro-N-methylaniline** (Target): Intermediate retention.
- 3-Chloro-4-fluoro-N,N-dimethylaniline (Tertiary): Most lipophilic, elutes last.

Part 5: Handling & Stability

- Oxidation Sensitivity: Anilines are prone to oxidation, turning brown/black upon exposure to air.
 - Protocol: Store under Argon/Nitrogen at 2-8°C.
- Safety: Halogenated anilines are toxic and potential skin sensitizers.
 - Protocol: Double-gloving (Nitrile) and use of a fume hood are mandatory.

References

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Sources

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